molecular formula C9H9NO5 B1277286 Methyl 2-methoxy-5-nitrobenzoate CAS No. 34841-11-7

Methyl 2-methoxy-5-nitrobenzoate

Cat. No. B1277286
CAS RN: 34841-11-7
M. Wt: 211.17 g/mol
InChI Key: DOBFJVVTBNTGCW-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-nitrobenzoate is a chemical compound that is part of a broader class of nitroaromatic compounds, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. The presence of the methoxy and nitro groups on the benzene ring can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of nitroaromatic compounds like methyl 2-methoxy-5-nitrobenzoate often involves nitration reactions. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate was improved by using a mixture of nitric acid and sulfuric acid for nitration, which resulted in high yields above 80% . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which shares a similar methoxy-nitro substitution pattern, was achieved using readily available starting materials and provided a process-oriented approach suitable for the resynthesis of cardiotonic drugs .

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the presence of electron-withdrawing nitro groups, which can influence the electron density distribution on the benzene ring. For example, in the case of methyl 2,6-dihydroxy-3-nitrobenzoate, the nitro group was found to be coplanar with the benzene ring, indicating conjugation with the π-electron system . This conjugation can affect the reactivity and stability of the molecule.

Chemical Reactions Analysis

Nitroaromatic compounds can undergo various chemical reactions, including reduction, substitution, and cyclization. The synthesis of N-methyl-5-methoxyl-2-nitroaniline involved a four-step process including substitution, acetylation, methylation, and deacetylation . Additionally, the Perkin cyclization of certain alkoxyphenoxyalkanoic acids led to the formation of compounds such as 2-alkyl-7-methoxy-5-nitrobenzo[b]furans . These reactions demonstrate the versatility of nitroaromatic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by their functional groups. The presence of methoxy and nitro substituents can affect properties such as solubility, melting point, and acidity. For example, the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro derivative were studied, revealing several reaction paths that vary with medium acidity . These properties are crucial for the practical application and handling of these compounds in various chemical processes.

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 2-methoxy-5-nitrobenzoate is used in the synthesis of various novel compounds. Wong et al. (2002) discovered a new synthesis route for "push-pull" naphthalenes using nitro-2-methylbenzoate esters, which revealed the potential of Methyl 2-methoxy-5-nitrobenzoate in creating new molecular structures (Wong et al., 2002). Additionally, Lomov (2019) developed alternative approaches to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in the preparation of cardiotonic drugs, starting from 2-methyl-5-nitrophenol, a related compound (Lomov, 2019).

Chemical Process Improvement

Song (2011) studied the reduction reaction of nitro in 2-methoxy-5-nitrobenzoic acid, exploring different methods and their industrial applications (Song, 2011). This research is significant for optimizing chemical processes involving this compound.

Solubility and Chemical Properties

Hart et al. (2017) and (2015) conducted studies to determine Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid in various solvents, providing insights into the solubility and chemical properties of related compounds (Hart et al., 2017) (Hart et al., 2015).

Pharmaceutical Applications

Several studies have utilized methyl 2-methoxy-5-nitrobenzoate in the synthesis of pharmaceutical compounds. Lv and Yin (2019) designed a new heterocyclic compound using methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as the starting material, which showed potential in treating bone cancer (Lv & Yin, 2019). Similarly, Gaddam et al. (2020) developed a method for detecting genotoxic impurities in lenalidomide, including derivatives of methyl 2-methoxy-5-nitrobenzoate (Gaddam et al., 2020).

Antimicrobial and Antitumor Activities

Research by Jasztold-Howorko et al. (2005) and Li et al. (2012) explored the synthesis of compounds containing elements of methyl 2-methoxy-5-nitrobenzoate, showing promising cytotoxic and antimicrobial activities (Jasztold-Howorko et al., 2005) (Li et al., 2012).

Environmental Chemistry

Studies such as those by Mei et al. (2018) and Jiang Weimin (2007) have investigated environmentally friendly synthesis processes involving compounds related to methyl 2-methoxy-5-nitrobenzoate, contributing to green chemistry and sustainable practices (Mei et al., 2018) (Jiang Weimin, 2007).

properties

IUPAC Name

methyl 2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFJVVTBNTGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427313
Record name Methyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-nitrobenzoate

CAS RN

34841-11-7
Record name Benzoic acid, 2-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34841-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-5-nitrobenzoic acid (25.0 g, 0.12 mol) in DMF (100 mL) was added K2CO3 (26.3 g, 0.19 mol). The reaction mass was stirred at 80° C. for 1 h followed by addition of methyl iodide (12.3 mL, 0.19 mol). The reaction mass was further stirred at 80° C. for 5-6 h. The reaction mass was filtered and the obtained filtrate was concentrated. The residue was further diluted with water and obtained solid was filtered off to afford 20.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.83 (s, 3H), 3.97 (s, 3H), 7.38 (d, 0.1=9.3 Hz, 1H), 8.41 (dd, J=2.4 Hz & 2.4 Hz, 1H), 8.47 (s, 1H); MS (m/z): 212.44 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 ml round bottom flask was charged witih 5.35 grams of 60% sodium hydride dispersion and the solid was washed twice with hexane and decanted (under nitrogen). The residue was suspended in 200 mL of dimethylformamide (DMF), cooled to 0° C. and was treated with 11 grams (60 mmol) of 2-hydroxy-5-nitrobenzoic acid. The reaction mixture was stirred for 1 hour at 0° C. The mixture was then treated with 17 mL (180 mmol) dimethyl sulfate and was allowed to warm to room temperature while stirring for 1.5 hours. An additional 17 mL of dimethyl sulfate was added and the reaction was stirred overnight at room temperature. The mixture was diluted with 1.5 L ethyl acetate and was washed with 400 ml of 0.75 M aqueous sodium hydroxide (NaOH) solution followed by 400 mL of saturated bicarbonate solution, 400 mL of water and 500 mL of saturated brine. The organic phase was dried and evaporated. There was obtained 11.6 grams of the desired product as yellow flakes. The material was generally used without purification.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Brose, F Holzscheiter, G Mattersteig… - Journal für …, 1992 - Wiley Online Library
Nitrobenzene, α‐nitronaphthalene, m‐dinitrobenzene, 1,3,5‐trinitrobenzene, m‐nitrobenzophenone, m‐nitrobenzonitrile, methyl m‐nitrobenzoate and m‐nitro diphenylsulphone can be …
Number of citations: 19 onlinelibrary.wiley.com
T De Paulis, A Janowsky, RM Kessler… - Journal of medicinal …, 1988 - ACS Publications
… Recrystallization from MeOH (140 mL) gave 7.1 g (18%) of methyl 2-methoxy-5-nitrobenzoate: mp 100-101 C (lit.21 mp 100-101 C). An additional 3.2 g (8%) of ester was recovered from …
Number of citations: 49 pubs.acs.org
EH Huntress, WM Hearon - Journal of the American Chemical …, 1942 - ACS Publications
… press the melting point of an authentic sample and gave, on methylation with diazomethane, methyl 2-methoxy-5nitrobenzoate, crystals from methanol, m. …
Number of citations: 3 pubs.acs.org
MA Shaaban, AA Radwan, YA Mosa… - Saudi Pharmaceutical …, 2009 - researchgate.net
… Methyl 2-methoxy-5nitrobenzoate 3 was achieved using a reported method (32) then hydrolysed into 2-methoxy-5nitrobenzoic 6c (21, 33). Methyl 5-chlorosulfonyl-2alkoxybenzoates 4a,…
Number of citations: 6 www.researchgate.net
RK Norris, S Sternhell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
The preparation and physical properties of 27 compounds in the title series are described. Tautomerism, syn-anti isomerism, NMR parameters, and the mechanism of isomerization are …
Number of citations: 22 www.publish.csiro.au
J Walsh - 2010 - mural.maynoothuniversity.ie
A new family of Schiff-base ligands using meta-hydroxybenzaldehyde and a variety of di- and triamines as precursors were prepared and fully characterised. These ligands were …
Number of citations: 5 mural.maynoothuniversity.ie
M Reitti, P Villo, B Olofsson - researchgate.net
All reactions were performed in capped microwave vials without precautions taken to avoid air and moisture, unless otherwise stated. All chemicals were purchased from commercial …
Number of citations: 0 www.researchgate.net
J McGinley, V McKee, JMD Walsh - Inorganica Chimica Acta, 2011 - Elsevier
… We obtained the carboxylic acid from the commercially available methyl 2-methoxy-5-nitrobenzoate. In the presence of Et 3 N under argon, the reaction of 1 with 2 afforded the product 3 …
Number of citations: 9 www.sciencedirect.com
A Matsuo, S Yuki, M Nakayama - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… t The above mp and spectroscopic properties were coincident with those of methyl 2-methoxy-5-nitrobenzoate (19) (mp 101-102 "C, from chloroform) prepared by nitration of salicylic …
Number of citations: 87 pubs.rsc.org
AL Connor - 2019 - search.proquest.com
The synthesis and characterization of folding aromatic oligoamides with reduced constraint, ion-pair associations and solvent-mediated folding of aromatic oligoureas, and oligoamides …
Number of citations: 0 search.proquest.com

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